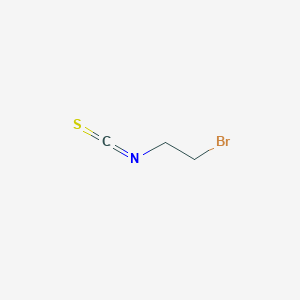

2-Bromoethyl isothiocyanate

Overview

Description

2-Bromoethyl isothiocyanate (2-BEITC) is an organosulfur compound that is used in a variety of scientific research applications. It is a colorless liquid at room temperature, and is soluble in most organic solvents. 2-BEITC is a versatile reagent that has been used in a variety of biochemical and physiological studies, and has a wide range of applications in the laboratory.

Scientific Research Applications

Glucosinolates and Isothiocyanates in Health and Disease : This study emphasizes the potential health benefits of isothiocyanates, including their role in inducing mammalian cytoprotective proteins through the Keap1-Nrf2-ARE pathway. It suggests possible applications in combating carcinogenesis, cardiovascular, and neurological diseases (Dinkova-Kostova & Kostov, 2012).

Isothiocyanates Translating the Power of Plants to People

: This research highlights the therapeutic effects of isothiocyanates and their application in clinical trials against diseases like cancer and autism. The study suggests the possibility of incorporating isothiocyanates into human disease mitigation efforts (Palliyaguru et al., 2018).

Inhibition of Urinary Bladder Carcinogenesis by Broccoli Sprouts : This animal study demonstrates the chemopreventive properties of isothiocyanates found in broccoli sprouts, suggesting their potential application in preventing bladder cancer (Munday et al., 2007).

Quantitative Determination of Dithiocarbamates in Human Plasma, Serum, Erythrocytes, and Urine : The study provides methods for measuring the pharmacokinetics of isothiocyanates and their metabolites in humans, which is crucial for defining dosing regimens for potential clinical applications (Ye et al., 2002).

Biofumigation and Enhanced Biodegradation : This research discusses the use of Brassica green manures, which release isothiocyanates, in soilborne pest and disease management, indicating an agricultural application (Matthiessen & Kirkegaard, 2006).

Multi-targeted Prevention of Cancer by Sulforaphane : This paper discusses sulforaphane, a type of isothiocyanate, and its potential as a chemopreventive agent against various cancers (Clarke et al., 2008).

2-Arylimino-1,3-thiaazacycloalkanes : This older study discusses the synthesis of certain isothiocyanates and their anthelmintic activity, suggesting possible pharmaceutical applications (Garmaise et al., 1971).

Dietary Isothiocyanates Inhibit Caco-2 Cell Proliferation : This study examines the effects of isothiocyanates on cell proliferation and DNA damage, indicating their potential use in cancer therapy (Visanji et al., 2004).

Mechanism of Action

Target of Action

Isothiocyanates (itcs), a class of compounds to which 2-bromoethyl isothiocyanate belongs, are known to interact with a variety of cellular targets .

Mode of Action

Itcs are known to modulate a large number of cancer-related targets or pathways, including inhibition of cytochrome p450 enzymes, modulation of cell cycle regulators, induction of apoptosis, and inhibition of nuclear factor kappa b .

Biochemical Pathways

ITCs, including this compound, can affect various biochemical pathways. They are known to inhibit cytochrome P450 enzymes, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulate cell cycle regulators, induce apoptosis, inhibit nuclear factor kappa B (NF-ĸB), and inhibit macrophage migration inhibitory factor (MIF) .

Result of Action

Itcs are known to have chemopreventive potential, with studies showing that they can modulate a large number of cancer-related targets or pathways .

Action Environment

Factors such as ph and the presence of certain cofactors can influence the formation of itcs from their precursors .

Safety and Hazards

Future Directions

While specific future directions for 2-Bromoethyl isothiocyanate are not available, isothiocyanates in general are considered to be the most biologically active degradation products of glucosinolates, secondary metabolites of some plants, mainly from the Brassicaceae family . They are widely used in heterocycle and thiourea synthesis as well as for medicinal and biochemistry applications . Therefore, the development of more sustainable and efficient synthesis methods for isothiocyanates, including this compound, could be a promising area of future research.

Biochemical Analysis

Biochemical Properties

Isothiocyanates, a class of compounds to which 2-Bromoethyl isothiocyanate belongs, are known to interact with various enzymes, proteins, and other biomolecules . They govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Molecular Mechanism

Isothiocyanates are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (GSH), followed by enzymatic degradation and N-acetylation .

properties

IUPAC Name |

1-bromo-2-isothiocyanatoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrNS/c4-1-2-5-3-6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJVENMTWFTZOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00163947 | |

| Record name | 2-Bromoethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1483-41-6 | |

| Record name | 2-Bromoethyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromoethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromoethyl-isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

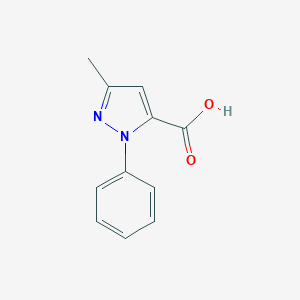

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tetrakis[p-(dimethylamino)phenyl]ethylene](/img/structure/B75393.png)